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molecular formula C15H10O5 B1671224 Emodin CAS No. 518-82-1

Emodin

Cat. No. B1671224
M. Wt: 270.24 g/mol
InChI Key: RHMXXJGYXNZAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629302B2

Procedure details

A mixture of 20 grams of emodin, 1000 mL of acetic acid, 82.8 grams of stannous chloride was heated to reflux. Hydrochloric acid (60 mL) was added slowly in minutes and continued reflux for 1 hour. Remaining 167 mL of HCl was added slowly at reflux and continued for an additional 1 hour. Orange color mixture was cooled to room temperature and left over night. Product was isolated by filtration and washed with water. Finally the product (emodin anthrone) was dried in vacuo at 60° C. to a constant weight to afford 18.1 grams (Yield: 95%) of an orange powder.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
167 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]2[C:9]([C:11]3[C:16]([OH:17])=[CH:15][C:14]([OH:18])=[CH:13][C:12]=3[C:19](=O)[C:4]=2[CH:3]=1)=[O:10].Cl>C(O)(=O)C>[CH3:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]2[C:9]([C:11]3[C:16]([OH:17])=[CH:15][C:14]([OH:18])=[CH:13][C:12]=3[CH2:19][C:4]=2[CH:3]=1)=[O:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3O)O)C2=O
Name
stannous chloride
Quantity
82.8 g
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
167 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
continued reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
left over night
CUSTOM
Type
CUSTOM
Details
Product was isolated by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Finally the product (emodin anthrone) was dried in vacuo at 60° C. to a constant weight

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3O)O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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